molecular formula C14H17N3O3S B14945848 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one

Cat. No.: B14945848
M. Wt: 307.37 g/mol
InChI Key: JYZWDWFUVQWAQX-UHFFFAOYSA-N
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Description

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the furan, oxadiazole, and piperidine rings, which confer a broad spectrum of biological activities and synthetic utility.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H17N3O3S/c18-12(17-7-2-1-3-8-17)6-10-21-14-16-15-13(20-14)11-5-4-9-19-11/h4-5,9H,1-3,6-8,10H2

InChI Key

JYZWDWFUVQWAQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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